BenchChemオンラインストアへようこそ!

Furegrelate sodium

Cardiovascular Research Platelet Biology Thrombosis

Furegrelate sodium (U-63557A) is a selective, orally bioavailable thromboxane A2 synthase inhibitor with a well-defined IC50 of 15 nM against human platelet microsomal TxA2 synthase. Unlike NSAIDs or thromboxane receptor antagonists, it directly inhibits TBXAS1 (CYP5A1) without confounding effects on other arachidonic acid cascade enzymes, ensuring experimental reproducibility. Its extended human half-life (4.2–5.8 h) supports less frequent dosing in chronic in vivo models, including hypoxia-induced PAH. Procure this irreplaceable tool compound to isolate TxA2-specific mechanisms in cardiovascular, inflammation, and cancer research.

Molecular Formula C15H10NNaO3
Molecular Weight 275.23 g/mol
CAS No. 85666-17-7
Cat. No. B1674279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuregrelate sodium
CAS85666-17-7
Synonyms5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A
Molecular FormulaC15H10NNaO3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
InChIInChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
InChIKeyXBTIPIZROJAKOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furegrelate Sodium (CAS 85666-17-7): A Selective Thromboxane Synthase Inhibitor for Research and Procurement


Furegrelate sodium (U-63557A) is a synthetic organic compound and a selective thromboxane A2 (TxA2) synthase inhibitor [1]. It functions by binding to and inhibiting the enzyme TBXAS1 (CYP5A1), which catalyzes the conversion of prostaglandin H2 to the potent vasoconstrictor and platelet aggregator TxA2 [2]. Originally developed by Pharmacia Corporation for cardiovascular indications, furegrelate sodium is now primarily utilized as a research tool to dissect the role of the TxA2 pathway in various disease models [3]. It is an orally bioavailable compound with a well-characterized pharmacokinetic profile in humans and is available from commercial suppliers for laboratory use .

Why Generic Thromboxane Modulators Cannot Substitute for Furegrelate Sodium in Research


Furegrelate sodium cannot be generically substituted by other thromboxane pathway modulators due to its unique mechanism of action as a direct thromboxane synthase (TxAS) inhibitor, which distinguishes it from thromboxane receptor antagonists (e.g., seratrodast) and dual inhibitors (e.g., ridogrel) [1]. Even within the TxAS inhibitor class, differences in potency, selectivity, and pharmacokinetics profoundly impact experimental outcomes. For example, the imidazole-based TxAS inhibitors dazoxiben and ozagrel exhibit different binding modes and potencies compared to the benzofuran-carboxylate structure of furegrelate [2]. The critical parameters for experimental reproducibility—such as its specific IC50 of 15 nM for human platelet TxAS, its long human half-life, and its oral bioavailability—are not interchangeable characteristics among similar compounds, making furegrelate sodium a distinct and irreplaceable tool for specific research applications [3].

Quantitative Evidence for Furegrelate Sodium Differentiation vs. Alternatives


Superior Potency and Well-Defined Activity in Human Platelet TxA2 Synthase Assay

Furegrelate sodium demonstrates potent inhibition of human platelet microsomal thromboxane A2 (TxA2) synthase with a reported IC50 of 15 nM [1]. This well-defined in vitro potency is a critical benchmark for comparing its activity across experimental systems and validating its use as a positive control. While other TxAS inhibitors exist, the specific activity of furegrelate sodium in this standard human platelet assay is a primary differentiator for researchers requiring a consistent and potent tool compound.

Cardiovascular Research Platelet Biology Thrombosis

High Target Selectivity vs. Other Arachidonic Acid Pathway Enzymes

Furegrelate is described as a selective thromboxane synthase inhibitor with 'minimal effect on other arachidonate metabolic enzymes' [1]. This selectivity profile is crucial for experimental designs where off-target inhibition of cyclooxygenase (COX) or prostacyclin synthase would confound the interpretation of results. In contrast, many non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin inhibit COX enzymes upstream, thereby affecting the entire prostanoid pathway, making furegrelate sodium a more specific tool for isolating the role of TxA2.

Pharmacology Selectivity Profiling Arachidonic Acid Cascade

Extended Half-Life in Humans Enables Convenient In Vivo Dosing Schedules

Furegrelate sodium exhibits a long half-life (t1/2) of 4.2–5.8 hours in adult humans [1]. This is a significant differentiator compared to other pulmonary arterial hypertension (PAH) therapies like nitric oxide (which is extremely short-acting) and prostacyclin analogs (which often have short half-lives, e.g., epoprostenol t1/2 ~3-5 minutes), as highlighted in commercial sources . This prolonged half-life simplifies in vivo dosing regimens, allowing for less frequent administration and more stable plasma concentrations in experimental models.

Pharmacokinetics In Vivo Studies Drug Development

In Vivo Efficacy Demonstrated in a Clinically Relevant Neonatal PAH Model

In a neonatal piglet model of chronic hypoxia-induced pulmonary arterial hypertension (PAH), treatment with furegrelate sodium 'blunts the development of PAH primarily by preserving the structural integrity of the pulmonary vasculature' [1]. This in vivo demonstration of disease modification in a translational animal model provides specific, application-driven evidence of efficacy. While other TxA2 modulators may show effects in vitro or in simpler in vivo assays, this study validates furegrelate sodium's utility in a complex, disease-relevant model.

Pulmonary Hypertension Neonatal Research In Vivo Pharmacology

Optimal Research Scenarios for Furegrelate Sodium Based on Differentiated Evidence


As a Selective Tool to Dissect the Specific Role of TxA2 in Complex Prostanoid Pathways

Furegrelate sodium's selective inhibition of TxA2 synthase, with minimal effects on other arachidonic acid cascade enzymes, makes it an ideal tool compound for experiments designed to isolate the specific contribution of TxA2 in complex physiological or pathological processes. Unlike NSAIDs that block the entire pathway, furegrelate allows researchers to attribute observed effects directly to TxA2 without confounding variables [1]. This is particularly valuable in studies of inflammation, cancer, and vascular biology where prostanoid signaling is highly complex [2].

For Validating In Vitro Platelet Aggregation and Cardiovascular Assays

The well-defined IC50 of 15 nM for inhibition of human platelet microsomal TxA2 synthase establishes furegrelate sodium as a reliable positive control and potency benchmark for in vitro assays studying platelet aggregation, thrombus formation, and related cardiovascular phenomena [1]. Its consistent and potent activity ensures reproducible results and facilitates comparisons between different experimental runs or laboratories.

In Translational In Vivo Studies of Pulmonary Arterial Hypertension (PAH)

The demonstrated efficacy of furegrelate sodium in blunting the development of hypoxia-induced PAH in a neonatal piglet model provides strong, application-specific evidence for its use in similar preclinical research [1]. Researchers investigating the role of the TxA2 pathway in PAH pathophysiology or evaluating new therapeutic strategies can utilize furegrelate sodium as a validated tool compound to modulate the pathway in vivo [2].

In Pharmacokinetic Studies Requiring a Long Half-Life TxA2 Synthase Inhibitor

Furegrelate sodium's extended human half-life of 4.2–5.8 hours provides a significant practical advantage for in vivo studies [1]. This extended half-life allows for less frequent dosing and maintains more stable plasma concentrations, which is particularly beneficial for long-term chronic studies where frequent administration is impractical or stressful for the animal subjects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furegrelate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.